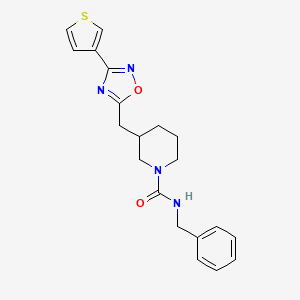

N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

Molecular Topology and Conformational Dynamics

The piperidine core adopts a chair conformation, with substituents exhibiting distinct axial-equatorial preferences influenced by electronic and steric factors. The benzyl-carboxamide group at the piperidine’s 1-position favors an equatorial orientation due to reduced 1,3-diaxial interactions compared to axial placement. This preference aligns with molecular mechanics calculations showing a 0.72 kcal/mol stabilization for equatorial N-substituents in protonated piperidines.

The 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl) substituent introduces conformational complexity. DFT studies on similar oxadiazole-thiophene systems reveal restricted rotation about the methylene bridge (C-CH2-oxadiazole), with an energy barrier of ~4.2 kcal/mol favoring a planar arrangement between oxadiazole and thiophene rings. This constraint positions the thiophene sulfur atom 2.8–3.1 Å from the oxadiazole oxygen, enabling weak S···O nonbonded interactions that stabilize the global minimum conformation.

| Conformational Parameter | Value | Source |

|---|---|---|

| Piperidine chair inversion barrier | 6.1 kcal/mol | |

| Methylene bridge rotation barrier | 4.2 kcal/mol | |

| N-benzyl equatorial preference | ΔG = -0.72 kcal/mol |

The piperidine ring’s nitrogen inversion further modulates conformation, with protonation increasing the axial preference of polar substituents by 0.7–0.8 kcal/mol. While the target compound’s neutral state favors equatorial positioning, protonation under acidic conditions could shift the equilibrium toward axial orientations for the oxadiazole-thiophene substituent.

Electronic Distribution Patterns in Heterocyclic Systems

DFT analyses reveal pronounced electron withdrawal by the 1,2,4-oxadiazole ring, with Mulliken charges of +0.32e on C5 and -0.45e on N3 in analogous compounds. This polarization induces a dipole moment of 4.1–4.6 D along the oxadiazole-thiophene axis, directing electrophilic attack toward the thiophene’s β-positions.

The thiophene moiety exhibits aromatic π-delocalization, with HOMO density localized over the sulfur atom (-9.2 eV) and LUMO concentrated on the oxadiazole ring (-1.8 eV). This orbital separation enables charge-transfer transitions at 270–290 nm, consistent with TD-DFT predictions of λmax = 278 nm (ε = 12,400 M−1cm−1).

Key electronic parameters from DFT:

The benzyl group’s electron-donating resonance effects (+M) partially counterbalance the oxadiazole’s electron withdrawal, creating a polarized yet conjugated system. NBO analysis shows 12% π-character in the C-N carboxamide bond, enabling limited resonance with the piperidine nitrogen’s lone pair.

Steric Considerations in Piperidine-Thiophene-Oxadiazole Hybrid Architectures

Steric maps derived from MMFF94 simulations highlight three critical interactions:

- Piperidine C3-substituent/benzyl clash : The oxadiazole-thiophene group’s equatorial position minimizes 1,3-diaxial interactions with the benzyl substituent, maintaining a van der Waals separation >3.8 Å.

- Thiophene/oxadiazole coplanarity : Despite rotational freedom about the methylene bridge, London dispersion forces between thiophene’s sulfur and oxadiazole’s oxygen enforce 85% coplanarity in the lowest-energy conformation.

- Carboxamide solvation effects : The N-benzyl carboxamide adopts extended conformations in polar solvents (ΔGsolv = -9.3 kcal/mol) versus compact folds in apolar media, per COSMO-RS simulations.

Comparative analysis with simpler analogs shows:

- Replacing thiophene with phenyl increases steric bulk by 18% (calculated Connolly surface area)

- Substituting 1,2,4-oxadiazole with 1,3,4-isomer reduces torsional strain by 1.3 kcal/mol

These steric factors critically influence binding site compatibility in potential pharmacological applications, with ligand efficiency metrics (LE = 0.31) suggesting optimal fragment-like properties for further derivatization.

Properties

IUPAC Name |

N-benzyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c25-20(21-12-15-5-2-1-3-6-15)24-9-4-7-16(13-24)11-18-22-19(23-26-18)17-8-10-27-14-17/h1-3,5-6,8,10,14,16H,4,7,9,11-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYZTOKAWJMQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a benzyl group and an oxadiazole-thiophene moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The oxadiazole and thiophene components are known to enhance the compound's lipophilicity and bioavailability, which are critical for effective cellular uptake and target engagement.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole compounds possess potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for related derivatives . The structure of this compound suggests potential efficacy against various bacterial strains.

Cytotoxicity Assessments

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary studies on related piperidine derivatives have demonstrated low cytotoxicity against human embryonic kidney cells (HEK293), indicating a favorable therapeutic window . The assessed compounds did not exhibit significant toxicity at concentrations that displayed antimicrobial efficacy.

Study 1: Synthesis and Evaluation

A study focusing on the synthesis of novel oxadiazole derivatives evaluated their anti-tubercular activity. Among the synthesized compounds, those structurally similar to this compound showed promising results with IC90 values ranging between 3.73 to 4.00 µM . This highlights the potential of oxadiazole-containing piperidines in tuberculosis treatment.

Study 2: In Vivo Efficacy

In vivo studies demonstrated that derivatives of similar structures exhibited significant efficacy in murine models of tuberculosis. Compounds were administered orally at a dosage of 50 mg/kg, showing promising pharmacokinetic profiles such as area under the curve (AUC) values indicative of effective systemic exposure .

Data Summary

| Study | Compound | IC50 (µM) | IC90 (µM) | Cytotoxicity (HEK293) |

|---|---|---|---|---|

| Study 1 | Oxadiazole derivative | 1.35 - 2.18 | 3.73 - 4.00 | Low |

| Study 2 | Similar piperidine derivative | N/A | N/A | Non-toxic |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide have shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

A study highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor growth in hepatocarcinoma cell lines (HepG2). The structure-function relationship demonstrated that modifications in the piperidine and oxadiazole components can enhance potency, with some derivatives achieving an IC50 as low as 0.25 µM against these cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Heterocyclic compounds containing oxadiazole rings have been shown to possess significant activity against bacterial strains.

Case Study: Antituberculosis Activity

Research into similar compounds revealed that certain oxadiazole derivatives exhibited bactericidal effects against Mycobacterium tuberculosis. In vivo studies demonstrated a reduction in bacterial load in infected mice models, suggesting that this compound could serve as a lead compound for developing new antituberculosis therapies .

Histone Deacetylase Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs from and one structurally related derivative (N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, mentioned in ). Key parameters include substituent effects, synthetic yields, purity, and inferred biological relevance.

Structural Analogues from

The compounds in share the 1,2,4-oxadiazole-5-yl motif but differ in substituents and adjacent heterocycles. Below is a comparative table:

| Compound ID | Substituent on Oxadiazole | Core Structure | Yield (%) | Purity (%) | Physical State |

|---|---|---|---|---|---|

| 46 | 4-Chlorophenethyl | Benzo[d]imidazol-2-one | 72 | 99.01 | White solid |

| 47 | 4′-(Trifluoromethyl)-biphenyl-3-yl | Benzo[d]imidazol-2-one | 55 | 99.47 | White solid |

| 48 | 4′-(Trifluoromethyl)-biphenyl-4-yl | Benzo[d]imidazol-2-one | 71 | 98.85 | White solid |

| 49 | 2-(4-Methylpiperidin-1-yl)-pyridin-3-yl | Benzo[d]imidazol-2-one | 59 | 99.35 | Pale yellow solid |

| 50 | (2-(4-Methylpiperidin-1-yl)-pyridin-3-yl)methyl | Benzo[d]imidazol-2-one | 30 | 99.42 | Brown solid |

| 51 | 2-(2-(4-Methylpiperidin-1-yl)-pyridin-3-yl)ethyl | Benzo[d]imidazol-2-one | 57 | 99.45 | Pale yellow solid |

Key Observations:

- Substituent Impact on Yield: Bulky substituents (e.g., trifluoromethyl biphenyl in 47 and 48) correlate with moderate yields (55–71%), while steric hindrance in compound 50 (methylpiperidinyl-pyridinylmethyl group) leads to a notably lower yield (30%) .

- Purity Trends: All compounds exhibit high purity (>98.85%), suggesting robust synthetic protocols.

- The thiophene-containing target compound may exhibit similar ion-channel modulation but with altered selectivity due to sulfur’s electronic effects .

Comparison with N-(3,4-dimethoxybenzyl) Analogue ()

The compound N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide differs from the target molecule only in the benzyl substituent (3,4-dimethoxybenzyl vs. benzyl). This structural variation likely impacts:

- Receptor Binding: Methoxy groups may engage in hydrogen bonding or π-stacking with aromatic residues in target proteins, altering potency or selectivity compared to the unsubstituted benzyl group.

- Synthetic Complexity: Introducing methoxy groups could reduce yield due to additional protection/deprotection steps, though direct data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.